molecular formula C3H4Cl4Sn2 B14429275 Methylenebis[(dichloromethyl)stannane] CAS No. 79992-66-8

Methylenebis[(dichloromethyl)stannane]

Cat. No.: B14429275
CAS No.: 79992-66-8
M. Wt: 419.3 g/mol
InChI Key: BSNPQFYWHKKSIH-UHFFFAOYSA-N
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Description

Methylenebis[(dichloromethyl)stannane] is an organotin compound characterized by a central methylene group bridging two dichloromethyl-substituted tin atoms. These analogues share the methylenebis core (CH₂ linking two functional groups) and demonstrate diverse applications in pharmaceuticals, polymer chemistry, and catalysis.

Properties

CAS No.

79992-66-8

Molecular Formula

C3H4Cl4Sn2

Molecular Weight

419.3 g/mol

IUPAC Name

dichloromethyl-[(dichloromethyl-λ2-stannanyl)methyl]tin

InChI

InChI=1S/2CHCl2.CH2.2Sn/c2*2-1-3;;;/h2*1H;1H2;;

InChI Key

BSNPQFYWHKKSIH-UHFFFAOYSA-N

Canonical SMILES

C([Sn]C(Cl)Cl)[Sn]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[(dichloromethyl)stannane] can be synthesized through the reaction of dichloromethylstannane with formaldehyde under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of methylenebis[(dichloromethyl)stannane] often involves large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[(dichloromethyl)stannane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various organotin compounds, such as organotin oxides, hydrides, and substituted organotin derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Methylenebis[(dichloromethyl)stannane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methylenebis[(dichloromethyl)stannane] involves its interaction with molecular targets such as enzymes and cellular components. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The methylenebis scaffold is versatile, and its derivatives exhibit varied reactivity and applications depending on substituents. Below is a detailed comparison of key analogues:

Methylenebis Phenols

  • Examples: 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) () Dichlorophene (CHP), 2,2′-methylenebis(6-tert-butyl-4-ethylphenol) (BEP), and 2,2′-methylenebis(4-methylphenol) (MP) ().
  • Structure: Two phenol rings linked by a methylene group, with hydroxyl groups at the para positions.
  • Applications: Synergistic antitumor agents with camptothecin derivatives (e.g., belotecan), inducing autophagy and apoptosis in cancer cells . Key Data: Co-treatment with belotecan reduced tumor growth by ~60% in A549 xenograft models (P < 0.0005) .
  • Comparison: All methylenebis phenols showed similar cytotoxicity (IC₅₀ ~20–30 µM) and autophagy induction, regardless of alkyl substituents (tert-butyl vs. methyl) . Limitation: Phenolic derivatives lack the tin center, limiting direct extrapolation to stannane reactivity.

Methylenebis(Phosphonic Dichloride)

  • Example : Methylenebis(phosphonic dichloride) (CAS 1499-29-2) ().
  • Structure : CH₂ bridging two dichlorophosphoryl groups (Cl₂PO–CH₂–POCl₂).
  • Applications :
    • Precursor for synthesizing phosphonate-based polymers and Medronate-FlashCaps (mRNA translation activators) .
    • Reactivity : Higher than phosphoryl chloride, leading to side products in phosphorylation reactions .
  • Comparison :
    • Unlike stannanes, phosphorus derivatives are highly electrophilic, favoring nucleophilic substitution.
    • Tin-based analogues may exhibit distinct coordination chemistry due to the metal center.

Methylenebis Amines and Isocyanates

  • Examples :
    • 4,4′-Methylenebis(cyclohexyl isocyanate) ().
    • 1,1′-Methylenebis(4-isocyanatobenzene) ().
  • Structure : CH₂ linking aromatic or aliphatic amine/isocyanate groups.
  • Applications :
    • Crosslinkers in polyurethane synthesis, enhancing thermal stability (degradation onset >250°C) .
    • Toxicity : Structural analogues (e.g., 2,2′-dimethyl-4,4′-methylenebis(cyclohexylamine)) show moderate acute toxicity (LD₅₀ >500 mg/kg) .
  • Comparison :
    • Isocyanates prioritize polymer crosslinking, whereas stannanes may catalyze reactions (e.g., PVC stabilization).

Methylenebis(Naphthols) and Spirocyclic Derivatives

  • Examples: Methylenebis(arenol) derivatives ().
  • Structure: CH₂ bridging naphthol or substituted phenol groups.
  • Applications :
    • Antioxidants and precursors for enantioselective spirocyclization (up to 95% yield) using iron/salan catalysts .
  • Comparison :
    • Tin-based stannanes are unlikely to participate in oxidative cyclization but may serve as Lewis acid catalysts.

Data Tables

Table 1. Cytotoxic Activity of Methylenebis Phenols in A549 Cells

Compound IC₅₀ (µM) Autophagy Induction (Fold vs. Control) Synergy with Belotecan (CDI*)
2,2′-Methylenebis(4-methylphenol) 25.3 3.2 0.78
Dichlorophene (CHP) 28.1 2.9 0.82
BEP 22.7 3.5 0.75

*CDI (Combination Index) <1 indicates synergy .

Table 2. Thermal Stability of Methylenebis Isocyanate-Based Polyurethanes

Polymer Degradation Onset (°C) Tensile Strength (MPa)
4,4′-Methylenebis(cyclohexyl isocyanate) 275 32.5
MDI (Standard) 245 28.7

Data adapted from .

Key Research Findings

  • Reactivity Trends : Phosphonic dichlorides exhibit higher electrophilicity than stannanes, which may favor redox or coordination-based reactions .
  • Polymer Applications : Methylenebis isocyanates outperform standard diisocyanates in thermal stability, suggesting stannanes could improve material durability if compatible .

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